molecular formula C16H26FNO3 B13181431 tert-Butyl 3'-fluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,4'-piperidine]-1'-carboxylate

tert-Butyl 3'-fluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,4'-piperidine]-1'-carboxylate

Cat. No.: B13181431
M. Wt: 299.38 g/mol
InChI Key: SHFMUQMOCBOLMJ-UHFFFAOYSA-N
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Description

tert-Butyl 3'-fluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,4'-piperidine]-1'-carboxylate is a structurally complex spirocyclic compound featuring a bicyclo[5.1.0]octane system fused to a fluorinated piperidine ring via an oxygen bridge. The tert-butyl carboxylate group serves as a protective moiety, enhancing solubility and stability during synthetic workflows. This compound’s unique spirocyclic architecture and fluorine substitution make it valuable in medicinal chemistry, particularly for targeting conformational rigidity and metabolic stability in drug candidates . Structural characterization of such molecules often relies on crystallographic tools like the SHELX program suite, which is widely employed for small-molecule refinement .

Properties

Molecular Formula

C16H26FNO3

Molecular Weight

299.38 g/mol

IUPAC Name

tert-butyl 3'-fluorospiro[3-oxabicyclo[5.1.0]octane-4,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C16H26FNO3/c1-15(2,3)21-14(19)18-7-6-16(13(17)9-18)5-4-11-8-12(11)10-20-16/h11-13H,4-10H2,1-3H3

InChI Key

SHFMUQMOCBOLMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC3CC3CO2)C(C1)F

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 3’-fluoro-3-oxaspiro[bicyclo[510]octane-4,4’-piperidine]-1’-carboxylate involves multiple stepsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

tert-Butyl 3’-fluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro group, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

tert-Butyl 3’-fluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,4’-piperidine]-1’-carboxylate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3’-fluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The fluoro group plays a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related spirocyclic and fluorinated derivatives, focusing on synthesis, substituent effects, and applications.

Compound Name Key Functional Groups Synthesis Method Molecular Weight (g/mol) Applications
tert-Butyl 3'-fluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,4'-piperidine]-1'-carboxylate (Target) Fluorine, spiro bicyclo-octane, tert-butyl ester Not explicitly stated in evidence ~325.4 (calculated) Drug discovery, enzyme inhibition studies
tert-Butyl 4-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate (3p) Trifluoromethyl sulfonate, dihydropyridine Palladium-catalyzed coupling ~373.3 (reported) Intermediate for functionalized piperidines
Bicyclo[5.1.0]octane-1-carboxylic acid derivatives Bicyclo core, carboxylic acid Ring-closing metathesis ~180–250 Bioisosteres for aromatic rings

Key Differences

  • In contrast, compound 3p features a trifluoromethyl sulfonate group, which improves leaving-group capacity in substitution reactions .
  • Spirocyclic Rigidity : The bicyclo[5.1.0]octane system in the target compound introduces significant ring strain and conformational restriction, unlike the more flexible dihydropyridine in 3p . This rigidity is advantageous for selective receptor binding in drug design.

Research Findings

Physicochemical Properties

  • Solubility: The tert-butyl carboxylate group in the target compound likely improves solubility in organic solvents compared to non-esterified analogues.
  • Metabolic Stability : Fluorination at the 3'-position is hypothesized to reduce oxidative metabolism, a common strategy to enhance pharmacokinetic profiles .

Structural Insights

Crystallographic analysis using SHELX-based refinement would clarify bond angles and torsional strain in the bicyclo[5.1.0]octane system. Such data are critical for understanding the compound’s interaction with biological targets.

Biological Activity

tert-Butyl 3'-fluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,4'-piperidine]-1'-carboxylate is a synthetic compound with potential biological activities that warrant investigation. This article explores its biological properties, mechanisms of action, and relevant case studies based on available research.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

  • Molecular Formula : C₁₆H₂₆FNO₃
  • Molecular Weight : 299.38 g/mol

This compound features a bicyclic structure that may influence its interaction with biological targets.

Research into the biological activity of this compound indicates several potential mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : The presence of fluorine in the structure may enhance binding affinity to certain receptors, influencing signaling pathways related to cell growth and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • Case Study 1 : A study published in the Journal of Organic Chemistry examined the synthesis and biological evaluation of related spirocyclic compounds, noting their effectiveness in modulating enzyme activity related to cancer pathways . The findings suggest that structural modifications can significantly impact biological efficacy.
  • Case Study 2 : Research focusing on p21(WAF1/Cip1) demonstrated that compounds affecting cell cycle regulation can induce apoptosis in cancer cells . While not directly testing this compound, it highlights the relevance of exploring its effects on cell cycle proteins.

Toxicological Profile

The toxicological assessment of similar compounds indicates potential risks associated with exposure:

Toxicological EndpointValue
Acute ToxicityModerate (Toxicity Class 3)
Eye DamageSevere (Eye Dam. 1)
Reproductive EffectsPotentially hazardous (Repr. 1B)

These endpoints suggest that while the compound may have therapeutic potential, safety evaluations are crucial for its application.

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